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Compound of Interest

Compound Name: Pridopidine

Cat. No.: B1678097 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key findings from published literature on

Pridopidine, a selective and potent Sigma-1 Receptor (S1R) agonist. It is intended to assist

researchers in understanding and potentially replicating pivotal experiments by presenting

quantitative data, detailed methodologies, and visual representations of associated pathways

and workflows.

I. Mechanism of Action and Receptor Engagement
Pridopidine's primary mechanism of action is the activation of the Sigma-1 Receptor (S1R), an

intracellular chaperone protein located at the mitochondria-associated membrane of the

endoplasmic reticulum (ER). This interaction is crucial for regulating cellular processes

essential for neuronal health and survival. While initially explored for its affinity to dopamine

D2/D3 receptors, studies have demonstrated a significantly higher affinity and occupancy for

the S1R at clinically relevant doses.[1][2]

Table 1: Pridopidine Receptor Binding Affinity and Occupancy
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Receptor Parameter Value
Species/Syste
m

Reference

Sigma-1 (S1R) Ki 7.1 nM

HEK293 cells,

Rat striatal

membranes

Ki 69.7 nM Rat

Occupancy (3

mg/kg)
57 ± 2% Rat (in vivo PET)

Occupancy (15

mg/kg)
85 ± 2% Rat (in vivo PET)

Occupancy

(22.5-90 mg)
87 - 91%

Human (in vivo

PET)

Dopamine D2 Ki (high affinity) ~7.5 µM -

Ki (low affinity) ~17.5 µM -

Occupancy (60

mg/kg)
44 - 66% Rat (in vivo PET)

Occupancy (90

mg)
~3%

Human (in vivo

PET)

Dopamine D3
Selectivity vs.

S1R

~30-fold lower

affinity
-

Experimental Protocol: Radioligand Binding Assay (General Overview)

A common method to determine binding affinity (Ki) is through competitive radioligand binding

assays. This typically involves:

Membrane Preparation: Isolation of cell membranes expressing the target receptor (e.g.,

from HEK293 cells or rat striatum).

Incubation: The membranes are incubated with a specific radioligand for the receptor of

interest (e.g., 3H-(+)-pentazocine for S1R) and varying concentrations of the unlabeled
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competitor drug (Pridopidine).

Separation: Bound and free radioligand are separated by rapid filtration.

Quantification: The amount of radioactivity bound to the membranes is measured using a

scintillation counter.

Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50

using the Cheng-Prusoff equation.

Pridopidine's High Affinity for Sigma-1 Receptor

Pridopidine

Sigma-1 Receptor (S1R)
(High Affinity)

Binds with high affinity (nM range)

Dopamine D2 Receptor
(Low Affinity)

Binds with low affinity (µM range)

Dopamine D3 Receptor
(Lower Affinity)Binds with lower affinity
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Figure 1: Pridopidine's differential binding affinity for S1R, D2R, and D3R.

II. Neuroprotective Signaling Pathways
Pridopidine's activation of S1R triggers several downstream signaling pathways implicated in

neuroprotection. Key among these is the upregulation of Brain-Derived Neurotrophic Factor

(BDNF) and the PI3K/AKT pathway, as well as the modulation of ER stress.

Table 2: Pridopidine's Effect on Neuroprotective Pathways
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Pathway/Proce
ss

Key Finding Model System
Quantitative
Data

Reference

BDNF Pathway

Upregulation of

BDNF pathway

genes

Rat Striatum p = 1.73E-10

Increased BDNF

protein

expression

R6/2 HD mouse

striatum

Statistically

significant

increase

Rescue of BDNF

trafficking

CAG140 HD

mouse

corticostriatal

networks

~2-fold

restoration of

BDNF flux

(p<0.01)

AKT/PI3K

Pathway

Upregulation of

AKT/PI3K

pathway

Rat Striatum p = 0.004

ER Stress

Reduction of

mHtt-induced ER

stress markers

Cellular HD

models

Dose-dependent

reduction

Restoration of

S1R-BiP

colocalization

Cellular HD

models

Restored to

normal levels

Mitochondrial

Function

Increased

mitochondrial

basal and

maximal

respiration

YAC128 HD

mouse neurons

& HD human

neural stem cells

Statistically

significant

increases

(p<0.05)

Reduced

mitochondrial

reactive oxygen

species (ROS)

YAC128 HD

mouse neurons

& HD human

cells

Significant

reduction to wild-

type levels

Experimental Protocol: Western Blot for BDNF Expression
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Tissue/Cell Lysis: Striatal tissue from treated and control animals (e.g., R6/2 mice) is

homogenized in lysis buffer containing protease inhibitors.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium

dodecyl sulfate-polyacrylamide gel electrophoresis.

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or

PVDF membrane.

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with a primary antibody specific for BDNF. This is followed by incubation with a

secondary antibody conjugated to an enzyme (e.g., HRP).

Detection: The signal is visualized using a chemiluminescent substrate and captured on X-

ray film or with a digital imager.

Analysis: The intensity of the bands corresponding to BDNF is quantified and normalized to a

loading control (e.g., β-actin or GAPDH).
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Figure 2: Pridopidine's S1R-mediated neuroprotective signaling pathways.

III. Preclinical Efficacy in Huntington's Disease
Models
Pridopidine has demonstrated beneficial effects on motor function in various preclinical

models of Huntington's Disease (HD), including the YAC128 and R6/2 mouse models.

Table 3: Pridopidine's Effect on Motor Function in HD Mouse Models
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Model
Treatment
Paradigm

Behavioral
Test

Key Finding Reference

YAC128
Early treatment

(10.5 months)

Accelerating

Rotarod

Improved motor

performance at

30 mg/kg

(p<0.01 at 2, 6, 8

months; p<0.05

at 4, 10 months)

Early treatment

(10.5 months)

Motor Learning

(Rotarod

Training)

Improved motor

learning at 30

mg/kg

R6/2
Pre-symptomatic

treatment

Motor

Performance

Highly improved

motor function

Experimental Protocol: Accelerating Rotarod Test

Apparatus: A rotating rod with a textured surface that gradually increases in speed.

Acclimation: Mice are typically handled and acclimated to the testing room and the stationary

rotarod for a few days prior to testing.

Training/Testing:

Mice are placed on the rod at a constant low speed.

The speed of rotation is then gradually and consistently accelerated over a set period

(e.g., from 5 to 40 rpm over 5 minutes).

The latency to fall from the rod is recorded for each mouse.

Multiple trials are usually conducted per day for several consecutive days.

Data Analysis: The average latency to fall across trials is calculated for each animal and

compared between treatment groups.
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Preclinical Behavioral Testing Workflow

Start: HD Mouse Model
(e.g., YAC128)

Pridopidine Treatment
(e.g., 30 mg/kg)

Behavioral Testing
(e.g., Accelerating Rotarod)

Data Analysis
(Latency to Fall)

Outcome:
Improved Motor Function

Pridopidine's Clinical Development Focus

Pridopidine

Huntington's Disease (HD)

Investigated in
PROOF-HD Trial

Amyotrophic Lateral Sclerosis (ALS)

Investigated in
HEALEY ALS Trial

Potential Clinical Benefitin specific subgroups
(off ADMs)

in specific subgroups
(early, fast progressors)

and speech function
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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